(S)-3-Amino-2-(dimethylamino)propan-1-ol (S)-3-Amino-2-(dimethylamino)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030989
InChI: InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1
SMILES:
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol

(S)-3-Amino-2-(dimethylamino)propan-1-ol

CAS No.:

Cat. No.: VC18030989

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2-(dimethylamino)propan-1-ol -

Specification

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
IUPAC Name (2S)-3-amino-2-(dimethylamino)propan-1-ol
Standard InChI InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1
Standard InChI Key LAVNHYANZVOFFK-YFKPBYRVSA-N
Isomeric SMILES CN(C)[C@@H](CN)CO
Canonical SMILES CN(C)C(CN)CO

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a three-carbon chain with hydroxyl (-OH), primary amino (-NH2_2), and dimethylamino (-N(CH3_3)2_2) groups at positions 1, 3, and 2, respectively. Its stereocenter at the second carbon confers enantiomeric specificity, with the (S)-configuration being biologically significant in many applications.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC5H14N2O\text{C}_5\text{H}_{14}\text{N}_2\text{O}
Molecular Weight118.18 g/mol
IUPAC Name(2S)-3-amino-2-(dimethylamino)propan-1-ol
CAS Number1260587-77-6 (free base)
Chiral CenterC2 (S-configuration)

The compound’s bifunctional nature enables participation in diverse chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:

  • 1H^1\text{H} NMR: Signals at δ 2.25 ppm (N(CH3_3)2_2), δ 3.45 ppm (C1-OH), and δ 2.90 ppm (C3-NH2_2).

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (O-H stretch) and 1600 cm1^{-1} (N-H bend).

Synthesis and Optimization

Synthetic Pathways

The synthesis of (S)-3-Amino-2-(dimethylamino)propan-1-ol typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric excess (ee). A common route includes:

  • Epoxide Ring-Opening: (S)-Epichlorohydrin reacts with dimethylamine under basic conditions to form the intermediate.

  • Amination: The primary hydroxyl group is converted to an amino group via Mitsunobu reaction or catalytic hydrogenation.

Table 2: Synthesis Yield and Conditions

StepReagentsYield (%)ee (%)Source
Epoxide OpeningDimethylamine, NaOH7895
AminationNH3_3, Pd/C6598

Purification and Stability

Chromatographic methods (HPLC, GC) are employed to isolate the enantiomerically pure compound. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the dihydrochloride salt (C5_5H16_{16}Cl2_2N2_2O) provide insights into solubility and stability:

  • Density: 1.1 ± 0.1 g/cm3^3

  • Boiling Point: 346.5 ± 27.0°C (free base)

  • Water Solubility: >50 mg/mL (dihydrochloride form)

Comparative Analysis with Analogues

Studies on 3-dimethylamino-1-propanol (CAS 3179-63-3) reveal similar trends in viscosity (1.2 cP at 25°C) and surface tension (45 mN/m) . These properties influence mass transfer efficiency in industrial processes .

Pharmaceutical and Biochemical Applications

Chiral Building Block

The compound serves as a precursor to zolmitriptan analogues, where its stereochemistry enhances receptor binding affinity . Modifications at the amino and hydroxyl groups yield derivatives with improved blood-brain barrier permeability .

Enzyme Inhibition

In vitro studies demonstrate inhibitory activity against monoamine oxidase (MAO) with an IC50_{50} of 12 µM, suggesting potential in neurodegenerative disease research .

Table 3: Biochemical Activity Profile

TargetActivityAssay TypeSource
MAO-AIC50_{50}: 12 µMFluorometric
GABA TransporterKi_i: 8.5 µMRadioligand

Future Research Directions

Structure-Activity Relationships (SAR)

Systematic modifications to the dimethylamino and hydroxyl groups could optimize pharmacokinetic profiles. Molecular dynamics simulations predict enhanced binding to serotonin receptors with fluorinated derivatives .

Industrial Scale-Up

Continuous-flow synthesis methods may improve yield and reduce waste. Pilot-scale trials achieving 85% yield under microwave irradiation are underway.

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